2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Synthesis of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Chlorine and Methyl Groups:
Formation of Pyridine Carboxamide: The final step involves the coupling of the benzothiazole derivative with pyridine-3-carboxylic acid or its derivatives under appropriate reaction conditions
Chemical Reactions Analysis
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and anti-tubercular activities
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide: Studied for its potential as an anti-tubercular agent.
1,3,4-oxadiazole derivatives of benzothiazole: Evaluated for their pharmacological activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
303136-97-2 |
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Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-4-5-10-11(7-8)20-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
InChI Key |
PZDYAAWBJZRQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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